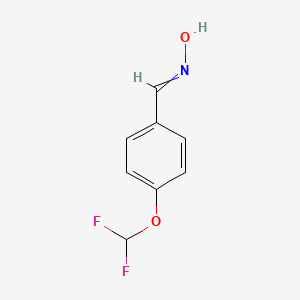

Benzaldehyde, 4-(difluoromethoxy)-, oxime

Vue d'ensemble

Description

Benzaldehyde, 4-(difluoromethoxy)-, oxime is a chemical compound with the molecular formula C8H7F2NO2 . It is a p-difluoromethoxy substituted benzaldehyde . The compound has a molecular weight of 187.14 .

Physical and Chemical Properties Analysis

This compound is a white or colorless to light yellow powder to lump to clear liquid . It has a boiling point of 87 °C/3 mmHg and a flash point of 109 °C . The specific gravity at 20/20 is 1.31 and the refractive index is 1.50 . The maximum absorption wavelength in ethanol is 256 nm .Applications De Recherche Scientifique

1. C–H Functionalization

Benzaldehyde O-tetrahydrofuran-2-yl oximes can be formed through C–H functionalization, catalyzed by transition metal triflates in the presence of water. This process involves the reaction of benzaldoximes with aqueous tetrahydrofuran (S. Shafi, 2015).

2. Oxidative Deoximation Reactions

Benzaldehyde O-alkyloximes derived from benzaldehydes have been studied for their phytotoxic activity. The introduction of fluorine or bromine atoms enhances this activity, and certain O-alkyloximes showed abscisic acid-like activity, inhibiting germination, root growth, and transpiration in plants (H. Yoshikawa & K. Doi, 1998).

3. Spectroscopic and Molecular Docking Studies

Conformational, spectroscopic, optical, physicochemical, and molecular docking studies have been conducted on oxime molecules like 4-methoxy-benzaldehyde oxime, revealing insights into their geometries, properties, and potential binding modes within DNA and protein structures (Y. Kaya, I. Kucuk & A. Kaya, 2018).

4. Thermal Hazards and Safety

Studies on the thermal hazards of benzaldehyde oxime, a crucial pharmaceutical and agrochemical intermediate, indicate its low initial decomposition temperature and potential for accidents if not properly temperature controlled during production and storage (Jiping Deng et al., 2017).

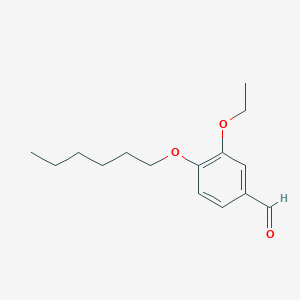

5. Synthesis of Oxime Esters

Research on the synthesis of oxime esters from 3-ethoxy-4-benzaldehyde oxime and their antifungal and antibacterial activities demonstrates the potential of these compounds in pharmaceutical applications (V. Ahluwalia et al., 2017).

Safety and Hazards

Benzaldehyde, 4-(difluoromethoxy)-, oxime may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Propriétés

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQDRZBXFFRAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366190 | |

| Record name | AGN-PC-0KBOO6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556016-57-0 | |

| Record name | AGN-PC-0KBOO6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

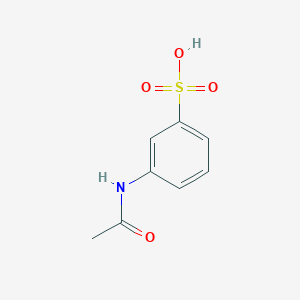

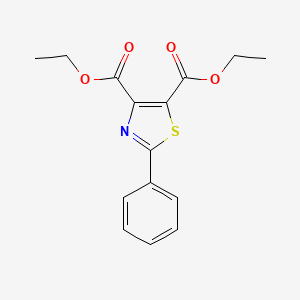

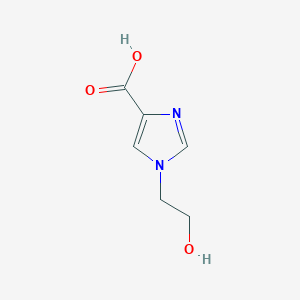

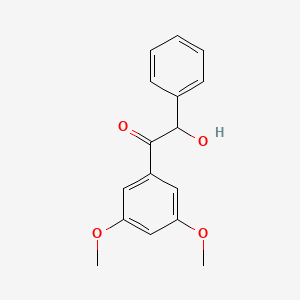

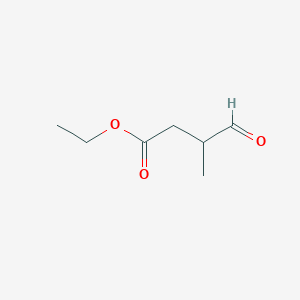

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 2-[bis(methylthio)methylene]-3-oxo-, ethyl ester](/img/structure/B3053635.png)